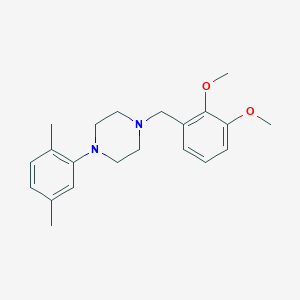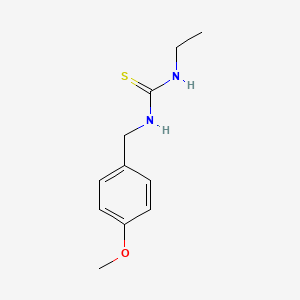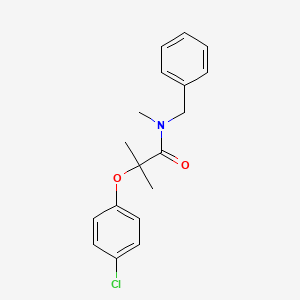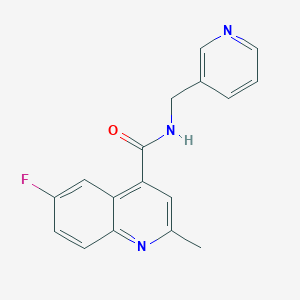![molecular formula C19H29NO3 B5746632 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a chemical compound that belongs to the class of amides. It is also known by the chemical name GW501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and sports science.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves the activation of PPARδ. PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ by GW501516 leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, which results in an increase in energy production and a decrease in fat accumulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide are diverse and depend on the specific application. In biochemistry, the compound has been shown to improve lipid and glucose metabolism, which makes it a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
In pharmacology, GW501516 has been shown to have a positive effect on cardiovascular health by increasing the levels of HDL cholesterol and reducing the levels of LDL cholesterol. This property of the compound makes it a potential treatment for cardiovascular diseases such as atherosclerosis.
In sports science, GW501516 has been shown to enhance endurance performance by increasing the expression of genes involved in fatty acid oxidation and glucose uptake. This property of the compound makes it a potential performance-enhancing drug.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide in lab experiments is its high potency and selectivity for PPARδ. This property of the compound allows for precise targeting of the receptor and reduces the potential for off-target effects.
One of the limitations of using GW501516 in lab experiments is its relatively short half-life. This property of the compound requires frequent dosing to maintain a consistent level of activation of PPARδ.
Future Directions
There are many potential future directions for the study of 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. One potential direction is the investigation of the compound as a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
Another potential direction is the investigation of the compound as a potential treatment for cardiovascular diseases such as atherosclerosis. Further research is needed to determine the optimal dosing and duration of treatment for these applications.
Finally, there is a need for further research into the potential performance-enhancing effects of GW501516. This research should focus on the safety and efficacy of the compound in enhancing endurance performance and the potential for abuse in the sports community.
Synthesis Methods
The synthesis of 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves the reaction of cyclohexyl isocyanate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate urea, which is subsequently cyclized to form the final product.
Scientific Research Applications
3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been shown to activate PPARδ, which plays a crucial role in regulating lipid and glucose metabolism. This property of GW501516 has led to its investigation as a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
In pharmacology, GW501516 has been shown to have a positive effect on cardiovascular health by increasing the levels of high-density lipoprotein (HDL) cholesterol and reducing the levels of low-density lipoprotein (LDL) cholesterol. This property of the compound has led to its investigation as a potential treatment for cardiovascular diseases such as atherosclerosis.
In sports science, GW501516 has gained significant attention due to its potential to enhance endurance performance. This property of the compound has led to its investigation as a potential performance-enhancing drug.
properties
IUPAC Name |
3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-22-17-10-8-16(14-18(17)23-2)12-13-20-19(21)11-9-15-6-4-3-5-7-15/h8,10,14-15H,3-7,9,11-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTCKAPSDZMAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)





![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5746656.png)

![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5746661.png)